Product packaging for [3-(Methoxymethyl)phenyl]methanol(Cat. No.:CAS No. 522622-95-3)

[3-(Methoxymethyl)phenyl]methanol

Cat. No.: B3022794
CAS No.: 522622-95-3
M. Wt: 152.19 g/mol
InChI Key: LCRNBZWULOCFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aromatic Ethers and Benzylic Alcohols in Chemical Research

Aromatic ethers are a class of organic compounds where an ether linkage is attached to an aromatic ring. numberanalytics.comnumberanalytics.com This structural feature gives them distinct chemical and physical properties, making them valuable in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The ether group in aromatic ethers is generally stable and can influence the reactivity of the aromatic ring in electrophilic substitution reactions. numberanalytics.com

Benzylic alcohols, characterized by a hydroxyl group attached to a carbon atom that is directly bonded to an aromatic ring, are another important class of organic compounds. patsnap.comwikipedia.org They serve as key intermediates in the synthesis of numerous pharmaceuticals and other fine chemicals. patsnap.comacs.org The hydroxyl group in benzylic alcohols can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids and substitution reactions. patsnap.comacs.org

[3-(Methoxymethyl)phenyl]methanol possesses the key functional groups of both aromatic ethers and benzylic alcohols. This dual functionality makes it a particularly interesting and useful compound in chemical research, offering multiple reaction sites for synthetic modifications.

Significance as a Versatile Synthetic Precursor in Contemporary Chemistry

The bifunctional nature of this compound makes it a highly versatile precursor in organic synthesis. The benzylic alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or the hydroxyl group can be replaced by other functional groups. The methoxymethyl ether group, on the other hand, can act as a directing group in aromatic substitution reactions or be cleaved under specific conditions to reveal a phenolic hydroxyl group. This array of potential transformations allows chemists to use this compound as a starting material for a diverse range of more complex molecules.

The strategic placement of the methoxymethyl and hydroxymethyl groups at the meta position of the benzene (B151609) ring provides a unique substitution pattern that is valuable in the synthesis of targeted molecular structures. This arrangement can influence the regioselectivity of subsequent reactions on the aromatic ring, providing access to specific isomers that might be difficult to obtain through other synthetic routes.

Overview of Research Domains Utilizing the Chemical Compound

The unique structural features of this compound have led to its use in several areas of chemical research. In medicinal chemistry, it can serve as a scaffold for the synthesis of new drug candidates. The ability to modify both the alcohol and ether functionalities allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

In materials science, derivatives of this compound may find applications in the development of new polymers and functional materials. The aromatic core provides rigidity and thermal stability, while the functional groups offer points for polymerization or for the attachment of other molecular units with desired properties.

Furthermore, in the field of synthetic methodology, this compound can be employed as a model substrate to explore new chemical reactions and catalytic systems. Its distinct functional groups allow researchers to investigate the selectivity and efficiency of new synthetic methods.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Appearance Colorless Oil
Boiling Point 234.66°C (estimated)
Density 1.0781 g/cm³
Refractive Index 1.5325 (estimated)
pKa 14.49 ± 0.20 (Predicted)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B3022794 [3-(Methoxymethyl)phenyl]methanol CAS No. 522622-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(methoxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRNBZWULOCFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476909
Record name [3-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522622-95-3
Record name [3-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Derivatization of 3 Methoxymethyl Phenyl Methanol

Reactions Involving the Benzylic Hydroxyl Moiety

The benzylic hydroxyl group is a primary site for a variety of chemical modifications, including oxidation, protection through esterification and etherification, and nucleophilic substitution. These transformations are fundamental to incorporating this structural motif into larger, more complex chemical architectures.

Selective Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in [3-(Methoxymethyl)phenyl]methanol can be selectively controlled to yield either the corresponding aldehyde, 3-(methoxymethyl)benzaldehyde (B3015796), or the carboxylic acid, 3-(methoxymethyl)benzoic acid. The choice of oxidizing agent and reaction conditions is critical to achieving the desired product without over-oxidation. beilstein-journals.orgmasterorganicchemistry.com

For the selective oxidation to the aldehyde, milder reagents are typically employed. beilstein-journals.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, minimizing the over-oxidation to the carboxylic acid. libretexts.org In contrast, stronger oxidizing agents are required to convert the benzylic alcohol directly to the carboxylic acid. masterorganicchemistry.comresearchgate.net Potassium permanganate (B83412) (KMnO4) or chromic acid (generated from chromium trioxide in aqueous sulfuric acid) are commonly used for this purpose. libretexts.orgmdpi.com The reaction with KMnO4 is robust and can cleave other alkyl groups attached to the benzene (B151609) ring, though this is not a concern with the methoxymethyl group under typical conditions. masterorganicchemistry.com

Recent advancements have explored more environmentally benign and selective methods. For instance, catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant in the presence of transition metal catalysts have been developed for the oxidation of benzyl (B1604629) alcohols. researchgate.netmdpi.comnih.gov These methods offer a greener alternative to traditional stoichiometric oxidants.

Table 1: Selective Oxidation of this compound

Desired ProductReagent(s)Typical ConditionsNotes
3-(Methoxymethyl)benzaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room temperatureMild oxidant, minimizes over-oxidation. libretexts.org
3-(Methoxymethyl)benzaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM), Room temperatureOffers high yields and non-acidic conditions. libretexts.org
3-(Methoxymethyl)benzoic acidPotassium permanganate (KMnO4)Aqueous base, heatStrong oxidant, will oxidize primary alcohols and aldehydes. libretexts.orgmdpi.com
3-(Methoxymethyl)benzoic acidChromic acid (H2CrO4)Acetone, 0°C to room temperaturePrepared from CrO3 and H2SO4. libretexts.org
3-(Methoxymethyl)benzoic acidRuthenium or Molybdenum on Carbon (Ru/C or Mo/C) with AirMultiphase system with ionic liquid, heatCatalytic method using air as the oxidant. nih.gov

Esterification and Etherification for Protecting Group Strategies and Derivatives

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are not only crucial for synthesizing derivatives with altered physicochemical properties but also for implementing protecting group strategies in multi-step syntheses. uwindsor.caorganicchemistrytutor.com

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions. Acid catalysis is often employed when reacting with a carboxylic acid, while a base is used to scavenge the HCl produced when using an acyl chloride.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. organicchemistrytutor.com This method allows for the introduction of a wide variety of alkyl or aryl groups.

These functionalizations are central to protecting group chemistry. The benzylic hydroxyl can be masked to prevent its interference in subsequent synthetic steps. uwindsor.camasterorganicchemistry.com Common protecting groups for alcohols include the benzyl (Bn) ether, which can be introduced via Williamson ether synthesis, and various silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)). uwindsor.calibretexts.org The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal (deprotection) once its purpose is served. uwindsor.ca For instance, benzyl ethers are stable to many reagents but can be cleaved by hydrogenolysis. uwindsor.cayoutube.com

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group can be transformed into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions at the benzylic carbon. masterorganicchemistry.commasterorganicchemistry.com This allows for the introduction of a wide range of nucleophiles, significantly expanding the synthetic utility of this compound.

Conversion to a benzylic halide, for example, 3-(methoxymethyl)benzyl bromide, can be accomplished using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) with a radical initiator. masterorganicchemistry.com Once formed, this benzylic halide is an excellent substrate for SN2 reactions, allowing for the facile introduction of nucleophiles such as cyanide, azide, and various carbon and heteroatom nucleophiles.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution and can be functionalized through modern cross-coupling methodologies, providing avenues for further molecular elaboration.

Electrophilic Aromatic Substitution Reactions

The methoxymethyl and hydroxymethyl substituents on the benzene ring influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the methoxymethyl (-CH2OCH3) and the hydroxymethyl (-CH2OH) groups are ortho-, para-directing and activating, although their activating effect is relatively weak compared to strongly activating groups like hydroxyl or amino groups.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com The substitution pattern will be directed to the positions ortho and para to the existing substituents. Given the meta-disposition of the two substituents, the primary sites for electrophilic attack would be the C2, C4, and C6 positions. The precise distribution of isomers will depend on the specific reaction and steric factors.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

To utilize metal-catalyzed cross-coupling reactions, the this compound scaffold typically needs to be first converted into a suitable coupling partner, such as an aryl halide or triflate. For example, the hydroxyl group of the corresponding phenol (B47542) derivative could be converted to a triflate, or a halogen could be introduced onto the aromatic ring via electrophilic halogenation.

Once an aryl halide or pseudohalide derivative of this compound is obtained, it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (such as a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org A [3-(methoxymethyl)phenyl] halide or triflate could be coupled with various aryl or vinyl boronic acids to construct biaryl structures or introduce styrenyl groups. youtube.comyoutube.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of primary or secondary amines to the aromatic ring of a suitably functionalized this compound derivative, providing access to a wide range of aniline (B41778) derivatives. libretexts.orgnih.gov The reaction conditions generally involve a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. wikipedia.orgprinceton.edu

Table 2: Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Reaction NameCoupling PartnersCatalyst SystemProduct Type
Suzuki-Miyaura Coupling[3-(Methoxymethyl)phenyl]-X (X=Br, I, OTf) + R-B(OH)2Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)[3-(Methoxymethyl)phenyl]-R (biaryls, styrenes)
Buchwald-Hartwig Amination[3-(Methoxymethyl)phenyl]-X (X=Br, I, OTf) + R1R2NHPd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu)[3-(Methoxymethyl)phenyl]-NR1R2 (anilines)

Transformations of the Methoxymethyl Ether Group

The methoxymethyl ether group is a commonly employed protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively facile cleavage. The following sections detail strategies for its removal and further modification.

The deprotection of the methoxymethyl ether in this compound to unveil the corresponding phenolic hydroxyl group is a critical transformation. Various methodologies have been developed for the cleavage of MOM ethers, often employing acidic conditions or Lewis acids. While specific literature on the deprotection of this compound is not abundant, established methods for aryl MOM ether cleavage are applicable.

Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can effectively cleave ethers, including MOM ethers. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org

A variety of Lewis acids have also been shown to be effective for MOM ether cleavage. For instance, bismuth trichloride (B1173362) (BiCl₃) has been reported as a mild and efficient reagent for the deprotection of both aliphatic and aromatic MOM ethers. The reaction is thought to proceed through coordination of the Lewis acid to the ether oxygen, facilitating C-O bond cleavage.

Another effective system for MOM ether deprotection involves the use of zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propylthiol. This combination allows for the rapid and selective cleavage of MOM ethers under mild conditions.

Furthermore, a combination of a trialkylsilyl triflate, such as trimethylsilyl triflate (TMSOTf), and 2,2'-bipyridyl can be employed for the chemoselective transformation of aromatic MOM ethers. This method can lead to the formation of the corresponding silyl ether, which can then be hydrolyzed to the phenol.

Reagent/SystemGeneral ConditionsSubstrate ScopeRef.
HBr or HIAqueous solution, heatGeneral ethers libretexts.org
Bismuth Trichloride (BiCl₃)Acetonitrile, room temperatureAlkyl and aryl MOM ethers
Zinc Bromide (ZnBr₂)/n-PropylthiolDichloromethane, short reaction timesPrimary, secondary, tertiary, and phenolic MOM ethers
Trimethylsilyl triflate (TMSOTf)/2,2'-BipyridylAcetonitrile, room temperatureAromatic MOM ethers

Beyond complete cleavage, the methoxymethyl ether linkage can undergo reductive or oxidative modifications, leading to novel structures.

Reductive Modifications: The reductive cleavage of the C-O bond in aryl ethers can be achieved under specific conditions. For instance, electron-transfer-induced reductive dealkoxylation of methoxy-substituted N,N-dimethylanilines has been demonstrated using alkali metals in aprotic solvents, leading to the cleavage of the carbon-oxygen bond. researchgate.net While this method is substrate-specific, it highlights the potential for reductive C-O bond scission in activated systems. A zirconium-catalyzed reductive cleavage of Csp³ and Csp² carbon-heteroatom bonds, including C-O bonds, using a tethered alkene functionality as a traceless directing group has also been reported, which could be conceptually applied. organic-chemistry.org

Oxidative Modifications: The oxidative cleavage of benzylic ethers is a well-established transformation. Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to the corresponding aromatic aldehydes and alcohols. organic-chemistry.orgacs.orgnih.gov The reaction likely proceeds via a formal hydride abstraction from the benzylic carbon. nih.gov The presence of electron-withdrawing or electron-donating substituents on the aromatic ring can significantly influence the reaction rate. acs.org Another reagent, dichlorodicyanoquinone (DDQ), is also known for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, though simple benzyl ethers can also be cleaved under these conditions, albeit more slowly. acs.orgnih.gov

TransformationReagent/SystemOutcomeRef.
Reductive CleavageAlkali Metals (e.g., Li) in aprotic solvent (e.g., THF)Cleavage of C-O bond in activated aryl ethers researchgate.net
Oxidative Cleavage4-acetamido-TEMPO oxoammonium saltFormation of aromatic aldehyde and alcohol organic-chemistry.orgacs.orgnih.gov
Oxidative CleavageDichlorodicyanoquinone (DDQ)Cleavage of benzylic ether acs.orgnih.gov

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for the rapid generation of molecular diversity. The primary alcohol functionality of this compound makes it a suitable candidate for incorporation into several MCRs, typically after oxidation to the corresponding aldehyde.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct substrate, its oxidation to 3-(methoxymethyl)benzaldehyde would provide a suitable aldehyde component for this reaction. The reaction is typically carried out in aprotic solvents and is known for its high atom economy. wikipedia.orgorganic-chemistry.org

Ugi Reaction: The Ugi four-component reaction is another prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govresearchgate.net Similar to the Passerini reaction, 3-(methoxymethyl)benzaldehyde, derived from the oxidation of this compound, could serve as the aldehyde component. The Ugi reaction is highly versatile and allows for the creation of complex, peptide-like structures in a single step. beilstein-journals.org

The utility of benzyl alcohols in multicomponent synthesis has been demonstrated through palladium-catalyzed aerobic oxidation, where the alcohol is converted in situ to the aldehyde, which then participates in the multicomponent reaction. researchgate.net This strategy could be directly applied to this compound, avoiding a separate oxidation step.

Multicomponent ReactionKey ReactantsPotential Product from this compound DerivativeRef.
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy amide wikipedia.orgorganic-chemistry.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amide nih.govresearchgate.net

Role of 3 Methoxymethyl Phenyl Methanol As a Key Synthetic Intermediate

Building Block for Complex Molecular Architectures

A significant application of [3-(Methoxymethyl)phenyl]methanol is its use as a precursor in the synthesis of substituted pyrazolone (B3327878) heterocycles. These scaffolds are of considerable interest in medicinal chemistry. A key patent demonstrates a synthetic route where this compound serves as a crucial intermediate. orgsyn.org The synthesis of this intermediate is achieved through the reduction of methyl 3-(methoxymethyl)benzoate. orgsyn.org

In a typical procedure, the starting ester, methyl 3-(methoxymethyl)benzoate, is treated with a reducing agent such as lithium borohydride (B1222165) in a mixed solvent system like tetrahydrofuran (B95107) (THF) and dioxane. The reaction mixture is heated to facilitate the conversion of the ester to the primary alcohol, yielding this compound. orgsyn.org This intermediate is then carried forward through subsequent steps to build the final, complex pyrazolone structure. orgsyn.org

Table 1: Synthesis of the Intermediate this compound

Reactant Reagent Solvent Conditions Product
Methyl 3-(methoxymethyl)benzoate Lithium borohydride THF/Dioxane (1:1) Heated to 80°C for 3 hours, then stirred overnight at room temperature This compound

This table is based on the synthetic protocol described in patent EP2382205B1. orgsyn.org

The pyrazolone derivatives synthesized from this compound have been specifically designed as potent bioactive molecules. The patent EP2382205B1 discloses that these novel substituted dihydropyrazolones function as activators of the Hypoxia-Inducible Factor (HIF). orgsyn.org HIF is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) by controlling the expression of over 70 different genes. orgsyn.org By activating the HIF pathway, these compounds can stimulate adaptive responses to ischemia and hypoxia, making them promising therapeutic agents for various medical conditions. orgsyn.org The incorporation of the 3-(methoxymethyl)phenyl group from the starting intermediate is a key structural feature of these final HIF-activating compounds. orgsyn.org

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org These reactions are prized for their atom economy and for rapidly building molecular complexity. Benzylic alcohols are known to be suitable substrates for certain types of tandem reactions, such as SN2′ nucleophilic substitution followed by oxidative radical cyclization. rsc.org While the specific application of this compound in a published cascade reaction has not been identified in the searched literature, its structural motifs—a reactive benzylic alcohol—make it a plausible candidate for such transformations.

Utility in Target-Oriented and Diversity-Oriented Synthesis

Target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS) are two major strategies in modern drug discovery for creating libraries of novel compounds.

Target-Oriented Synthesis (TOS) focuses on creating molecules to interact with a specific biological target, such as a particular enzyme or receptor. nih.gov The design of compound libraries in TOS often relies on known structural information of the target. nih.gov

Diversity-Oriented Synthesis (DOS) aims to generate a wide range of structurally diverse molecules, exploring new areas of chemical space to find novel bioactive compounds. nih.gov

In both approaches, the selection of versatile building blocks is critical. nih.govacs.org A compound like this compound is a valuable building block for such libraries. Its primary alcohol function allows for easy attachment to a central scaffold or further modification, while the methoxymethylphenyl group provides a distinct substitution pattern that can explore specific interactions within a biological target's binding site. The use of protected benzylic alcohols is a key strategy to avoid difficulties with selective protection and deprotection steps during complex syntheses. nih.govacs.org The inherent functionality of this compound makes it well-suited for inclusion in libraries aimed at either specific targets or broad chemical diversity.

Theoretical and Computational Chemistry Investigations of 3 Methoxymethyl Phenyl Methanol

Quantum Chemical Studies of Electronic Structure and Bonding

Analysis of Molecular Orbitals and Charge Distribution

No specific research data is available for the molecular orbitals and charge distribution of [3-(Methoxymethyl)phenyl]methanol.

Prediction of Reactivity Indices and Sites

No specific research data is available for the reactivity indices and sites of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Investigation of Preferred Conformations and Rotational Barriers

No specific research data is available for the preferred conformations and rotational barriers of this compound.

Solvent Effects on Molecular Geometry and Reactivity

No specific research data is available on the solvent effects on the molecular geometry and reactivity of this compound.

Computational Elucidation of Reaction Mechanisms

No specific computational studies have been published on the reaction mechanisms involving this compound.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound can be envisioned through several key chemical transformations, such as the reduction of 3-(methoxymethyl)benzaldehyde (B3015796) or the Grignard reaction of 3-(methoxymethyl)bromobenzene with formaldehyde. A critical aspect of understanding the efficiency and mechanism of these synthetic routes lies in the computational analysis of their transition states.

Hypothetical Transition State Analysis:

Similarly, for a Grignard-based synthesis, transition state analysis would elucidate the mechanism of the nucleophilic attack of the Grignard reagent on formaldehyde. This would involve characterizing the transition state for the C-C bond formation.

While specific data for this compound is not available, studies on related benzyl (B1604629) alcohol syntheses have utilized DFT calculations to determine transition state energies. For example, research on the Pd/Cu co-catalyzed asymmetric benzylic substitution has shown significant energy gaps between different transition states, explaining the observed stereoselectivity. researchgate.net Such analyses provide a deep understanding of the reaction mechanism and can guide the optimization of reaction conditions.

Energy Profiles and Kinetic Predictions for Chemical Transformations

The complete energy profile of a chemical reaction provides a comprehensive picture of its feasibility and rate. This involves calculating the energies of reactants, intermediates, transition states, and products.

Expected Energy Profile Characteristics:

For instance, in the oxidation of benzyl alcohol derivatives, DFT calculations have been employed to determine the adsorption energies and activation energies on catalyst surfaces, providing insights into the reaction kinetics. researchgate.net These computational models can predict how substituents on the phenyl ring, such as the methoxymethyl group at the meta position, would influence the reaction rate and selectivity. The electron-donating or -withdrawing nature of the substituent can affect the stability of intermediates and transition states, thereby altering the energy landscape of the reaction.

In Silico Design of Novel Derivatives and Analogues

In silico methods are powerful tools for the rational design of new molecules with desired properties, avoiding the time and expense of synthesizing and testing a large number of compounds. This approach is widely used in drug discovery and materials science.

Strategies for In Silico Design:

Starting from the core structure of this compound, novel derivatives could be designed by introducing various functional groups at different positions on the phenyl ring or by modifying the methoxymethyl or methanol (B129727) moieties. Computational techniques would then be used to predict the properties of these virtual compounds.

For example, Quantitative Structure-Activity Relationship (QSAR) studies could be performed to correlate the structural features of the designed derivatives with a specific biological activity or chemical property. nih.gov Molecular docking simulations could predict the binding affinity of these new molecules to a biological target, such as an enzyme active site. nih.gov

While no in silico design studies have been published specifically for derivatives of this compound, the principles are well-established. For instance, in silico modeling of 5-benzyl-4-thiazolinone derivatives has been used to identify lead candidates for new anti-influenza agents by predicting their bioactivities and pharmacokinetic profiles. nih.gov A similar approach could be applied to explore the potential of this compound derivatives in various applications.

Future Perspectives and Emerging Research Opportunities

Development of Sustainable and Eco-Friendly Synthetic Routes

The imperative to develop environmentally benign chemical processes has spurred research into greener synthetic routes for a wide range of molecules, including aromatic alcohols like [3-(Methoxymethyl)phenyl]methanol. Future research in this area is likely to focus on several key strategies to minimize environmental impact and enhance sustainability.

One promising approach is the adoption of biocatalysis . The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative to traditional chemical reductions. These enzymatic reactions typically occur in aqueous media under mild conditions, significantly reducing the need for harsh reagents and organic solvents. While specific biocatalytic routes for this compound are not yet established, the successful application of this technology to a broad range of aromatic ketones and aldehydes suggests its high potential. Research in this area would involve screening for suitable enzymes or engineering existing ones to optimize the synthesis of this specific compound.

Another avenue lies in the development of metal-free synthetic methodologies . Traditional methods for synthesizing benzyl (B1604629) alcohols often rely on metal hydrides or organometallic reagents, which can generate significant waste. Emerging metal-free alternatives, such as the use of p-toluenesulfonylhydrazones as precursors, offer a more sustainable approach. These reactions can often be performed in greener solvents like water, further enhancing their eco-friendly profile.

Furthermore, the exploration of catalytic systems based on earth-abundant and non-toxic metals is a critical area of research. For instance, iron-catalyzed reactions for the etherification of benzyl alcohols present a more sustainable alternative to methods employing precious or toxic metals. Investigating similar iron- or copper-based catalytic systems for the synthesis or modification of this compound could lead to more economical and environmentally friendly processes.

The principles of green chemistry also emphasize atom economy . Future synthetic designs will likely focus on maximizing the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through the development of novel reaction pathways that avoid the use of stoichiometric reagents in favor of catalytic alternatives.

Green Chemistry ApproachPotential Application to this compound SynthesisAnticipated Benefits
BiocatalysisEnzymatic reduction of 3-(methoxymethyl)benzaldehyde (B3015796).High selectivity, mild reaction conditions, use of aqueous media, reduced waste.
Metal-Free SynthesisSynthesis from 3-(methoxymethyl)benzaldehyde tosylhydrazone.Avoidance of heavy metal catalysts, potential for use of green solvents.
Earth-Abundant Metal CatalysisIron- or copper-catalyzed C-O or C-C bond formations.Reduced cost, lower toxicity, improved environmental profile.
High Atom Economy ReactionsCatalytic additions and functionalizations.Minimized waste generation, more efficient use of resources.

Application in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology are revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and control over reaction parameters. The application of these technologies to the synthesis and transformation of this compound presents significant opportunities for process intensification and optimization.

The synthesis of benzyl alcohol derivatives has been successfully demonstrated in continuous flow systems. For instance, the Swern oxidation of benzyl alcohol to benzaldehyde (B42025) has been performed in a microreactor with significantly reduced reaction times and improved safety compared to batch processes. nih.gov Similarly, the preparation of benzyl alcohol from benzyl chloride has been achieved in a microchannel reactor. researchgate.net These examples highlight the potential for developing a continuous flow process for the synthesis of this compound, which could offer higher yields, better product quality, and a smaller manufacturing footprint.

Key advantages of employing flow chemistry for this compound include:

Enhanced Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, enabling precise temperature control and efficient mixing. This is particularly beneficial for exothermic reactions, reducing the risk of thermal runaways and byproduct formation.

Improved Safety: The small reaction volumes inherent in flow systems minimize the hazards associated with handling reactive intermediates or performing reactions under high pressure or temperature.

Increased Efficiency and Scalability: Continuous processing allows for higher throughput and easier scalability compared to traditional batch methods. Scaling up production simply involves running the system for longer periods or using multiple reactors in parallel.

Integration of In-line Analysis: Flow systems can be readily integrated with in-line analytical techniques (e.g., spectroscopy) for real-time reaction monitoring and optimization.

Future research could focus on designing and optimizing a continuous flow synthesis of this compound, potentially from 3-(methoxymethyl)benzaldehyde or a related precursor. This would involve a detailed study of reaction kinetics, solvent effects, and reactor design to maximize efficiency and product purity.

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time Hours to daysSeconds to minutes
Heat Transfer LimitedHighly efficient
Mass Transfer Often limitedEnhanced
Safety Higher risk with hazardous reagentsInherently safer due to small volumes
Scalability Difficult and costlyStraightforward by numbering-up
Process Control Less precisePrecise control over parameters

Integration into Automated Synthesis Platforms

The integration of robotics and artificial intelligence is leading to the development of automated synthesis platforms that can accelerate the discovery and optimization of new molecules and reaction conditions. For a versatile building block like this compound, these platforms offer the potential to rapidly explore its synthetic utility and generate libraries of derivatives for various applications. researchgate.net

Automated platforms can perform a wide range of chemical transformations, including coupling reactions, functional group manipulations, and purifications, with minimal human intervention. By utilizing pre-programmed reaction sequences and robotic liquid handling, these systems can execute complex multi-step syntheses with high precision and reproducibility.

The integration of this compound into such platforms could facilitate:

High-Throughput Screening of Reaction Conditions: Automated systems can rapidly screen a wide range of catalysts, solvents, and reaction parameters to identify optimal conditions for transformations involving this compound.

Rapid Library Synthesis: By systematically varying reaction partners and conditions, automated platforms can generate large libraries of this compound derivatives. This is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

Data-Driven Synthesis Planning: AI-driven tools can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic routes for target molecules that incorporate the this compound scaffold. youtube.com

Future research will likely involve the development of standardized protocols for utilizing this compound and its derivatives in automated synthesis workflows. This will enable researchers to leverage the power of automation to accelerate their research and development efforts.

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective transformation of functional groups. For this compound, the exploration of new catalysts opens up possibilities for novel C-H functionalization, cross-coupling reactions, and other transformations that can further enhance its utility as a synthetic intermediate.

C-H functionalization represents a particularly exciting frontier. Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective modification of aromatic rings. The hydroxyl and methoxymethyl groups in this compound could potentially serve as directing groups to facilitate C-H functionalization at specific positions on the phenyl ring. For example, ruthenium-catalyzed C-H alkylation of benzyl alcohols has been demonstrated, showcasing the potential for introducing new substituents ortho to the hydroxyl group. beilstein-journals.org Investigating similar catalytic systems for this compound could provide direct access to a range of novel derivatives.

Cross-coupling reactions are another area ripe for exploration. While traditional cross-coupling methods often require the pre-functionalization of the aromatic ring (e.g., with a halide), newer catalytic systems are enabling the direct coupling of C-H bonds. The development of catalysts that can selectively activate and couple the C-H bonds of this compound with various partners would represent a significant advancement.

Furthermore, novel catalysts for the selective oxidation or reduction of the functional groups in this compound could provide access to a wider range of derivatives. For example, catalysts that can selectively oxidize the benzylic alcohol to an aldehyde without affecting the methoxymethyl group would be highly valuable.

Catalytic TransformationPotential Application to this compoundPotential Products
C-H Alkylation Ruthenium- or rhodium-catalyzed ortho-alkylation directed by the hydroxyl group.2-Alkyl-[3-(methoxymethyl)phenyl]methanol derivatives.
C-H Arylation Palladium-catalyzed ortho-arylation.2-Aryl-[3-(methoxymethyl)phenyl]methanol derivatives.
Selective Oxidation Chemoselective oxidation of the benzylic alcohol.3-(Methoxymethyl)benzaldehyde.
Cross-Coupling Nickel- or palladium-catalyzed coupling of the C-O bond.3-(Methoxymethyl)benzyl-substituted compounds.

Design of Next-Generation Chemical Entities Utilizing the Core Structure

The unique structural features of this compound, including its aromatic ring, a primary alcohol, and a methoxymethyl substituent, make it an attractive scaffold for the design of novel chemical entities with potential applications in medicinal chemistry, materials science, and agrochemicals.

In medicinal chemistry , the this compound core can be used as a starting point for the development of new therapeutic agents. The hydroxyl and methoxymethyl groups provide handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships. By incorporating this scaffold into larger molecules, it may be possible to modulate their pharmacokinetic and pharmacodynamic properties. For example, the methoxymethyl group can influence solubility and metabolic stability, while the benzylic alcohol can be a key site for interaction with biological targets or a point of attachment for other functional groups.

Pharmacophore modeling and structure-based drug design are powerful computational tools that can guide the design of new molecules based on the this compound scaffold. By identifying the key structural features required for interaction with a specific biological target, these methods can help to prioritize the synthesis of compounds with a higher probability of desired activity.

In materials science , the this compound structure could be incorporated into polymers or other materials to impart specific properties. The aromatic ring can contribute to thermal stability and electronic properties, while the functional groups can be used for cross-linking or further functionalization.

The design of next-generation chemical entities will involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological or materials testing. The versatility of the this compound core structure makes it a valuable platform for such endeavors, with the potential to lead to the discovery of new molecules with a wide range of applications.

Q & A

Q. Key Considerations :

  • By-Product Analysis : Monitor for methoxy group cleavage (via GC-MS) or oxidation to aldehydes (via TLC).
  • Yield Optimization : Catalytic hydrogenation typically achieves >85% yield, whereas biocatalytic routes may require iterative enzyme engineering to improve efficiency .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Use DMSO-d₆ to resolve hydroxyl (-OH, δ 4.8–5.2 ppm) and methoxymethyl (-OCH₂-, δ 3.3–3.5 ppm) protons. Aromatic protons (δ 6.8–7.4 ppm) confirm substitution patterns .
  • GC-MS : Compare retention times and fragmentation patterns with authentic standards. Look for m/z 166 (molecular ion) and key fragments at m/z 121 (loss of -CH₂OH) .
  • HPLC-PDA : Use a C18 column with methanol/water (70:30) to assess purity (>98% by area normalization).

Data Contradictions : Discrepancies in reported melting points (e.g., liquid vs. solid at RT) may arise from polymorphic forms or residual solvents. Perform DSC analysis to confirm thermal behavior .

What are the key physicochemical properties of this compound, and how do they compare to structurally similar alcohols?

Basic Research Question
The following table summarizes properties of related compounds for comparative analysis:

PropertyThis compound (Inferred)3-(Trifluoromethoxy)benzyl alcohol (2-Amino-4-methoxyphenyl)methanol
LogP ~1.8 (Predicted)2.080.95
PSA (Ų) 40.5 (Calculated)29.4664.5
Boiling Point ~250°C (Est.)97–98°C (11 mmHg)Decomposes >200°C
Solubility Moderate in ethanol, low in waterInsoluble in waterSoluble in DMSO

Advanced Research Question

  • Enzyme Screening : Test alcohol dehydrogenases (ADHs) from Lactobacillus or Rhodococcus strains for activity toward ketone precursors. ADH from L. brevis shows high enantioselectivity for benzyl alcohol derivatives .
  • Solvent Engineering : Use water-miscible ionic liquids (e.g., [BMIM][BF₄]) to enhance substrate solubility while maintaining enzyme stability.
  • Cofactor Recycling : Couple with glucose dehydrogenase (GDH) for NADPH regeneration, achieving >10,000 total turnover numbers (TTN) .

Challenges : Substrate inhibition at >50 mM concentrations requires fed-batch or continuous-flow systems.

What role does this compound play in the development of enzyme inhibitors?

Advanced Research Question

  • Kallikrein Inhibitors : The compound serves as a key intermediate in synthesizing N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide, a kallikrein inhibitor with anti-inflammatory properties. The methoxymethyl group enhances solubility and target binding affinity .
  • Biological Probes : Derivatives are used to study cytochrome P450 interactions, where the methoxymethyl moiety modulates metabolic stability .

Methodological Insight : Radiolabeling (³H or ¹⁴C) at the hydroxymethyl position enables pharmacokinetic tracking in in vitro assays .

How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Advanced Research Question

  • By-Product Identification : Use LC-HRMS to detect trace impurities (e.g., oxidation to [3-(Methoxymethyl)phenyl]formaldehyde).
  • Reaction Monitoring : In situ IR spectroscopy tracks nitro reduction progress, preventing over-reduction to amines .
  • Statistical DoE : Apply a Design of Experiments (DoE) approach to optimize temperature, catalyst loading, and solvent ratios. For example, a Central Composite Design (CCD) revealed that 45°C and 5 mol% Pd-C maximize hydrogenation efficiency .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols .
  • Ventilation : Use fume hoods during large-scale reactions (>10 g).
  • Waste Disposal : Collect waste in halogen-resistant containers for incineration .

Note : While no specific toxicity data exists for this compound, structural analogs like 4-methoxybenzyl alcohol exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Methoxymethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(Methoxymethyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.